2-methyl-4-(1H-pyrrol-1-yl)aniline
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Overview
Description
2-Methyl-4-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2 It is a derivative of aniline and pyrrole, featuring a methyl group at the 2-position and a pyrrole ring attached to the 4-position of the aniline ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which are heterocyclic compounds present in various biologically active agents .
Mode of Action
The compound 2-methyl-4-(1H-pyrrol-1-yl)aniline participates in a Cu(II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
The compound is involved in the synthesis of pyrrolo[1,2-a]quinoxalines , which have been shown to possess various biological activities .
Result of Action
It’s known that the compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have been shown to possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrrol-1-yl)aniline typically involves the condensation of 2-methyl-4-nitroaniline with pyrrole under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline derivatives .
Scientific Research Applications
2-Methyl-4-(1H-pyrrol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 4-(1H-Pyrrol-1-yl)aniline
- 2-(1H-Pyrrol-1-yl)ethanamine
Uniqueness
2-Methyl-4-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-4-pyrrol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCGLIZCBVLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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